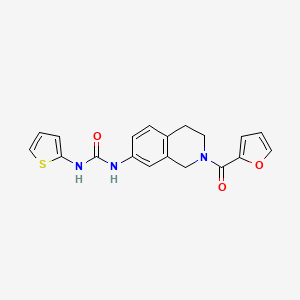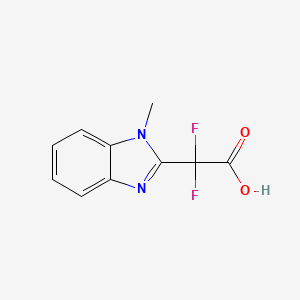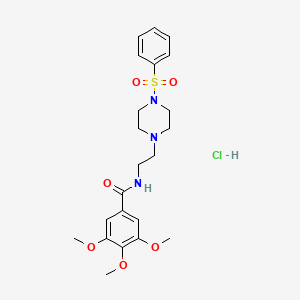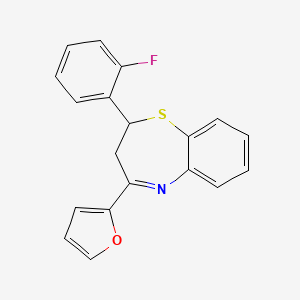
2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a structurally diverse molecule that belongs to the class of 1,5-benzothiazepines. These compounds are known for their significant pharmacological properties, including antimicrobial and anticancer activities. The presence of a fluorophenyl group and a furan moiety within its structure suggests potential for specific biological interactions and activities.
Synthesis Analysis
The synthesis of 1,5-benzothiazepine derivatives typically involves the reaction of substituted phenyl groups with 2-aminobenzenethiols. In the case of the compound , the synthesis would likely involve the reaction of a 2-fluorophenyl derivative with a furan-containing precursor. The synthesis process is generally confirmed by analytical and spectral data, including IR, 1H NMR, and 13C NMR techniques, ensuring the correct structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of 1,5-benzothiazepines is characterized by a seven-membered ring containing both sulfur and nitrogen atoms, which is fused to a benzene ring. The substitution of different groups at the 2 and 4 positions of the ring system can significantly affect the compound's biological activity. Spectral studies, such as NMR, are crucial for confirming the structure and the position of the substituents on the ring system .
Chemical Reactions Analysis
1,5-Benzothiazepines can undergo various chemical reactions due to the presence of reactive sites within their structure. The reactivity can be influenced by the substituents present on the benzene and thiazepine rings. The furan moiety, in particular, can participate in reactions due to its electron-rich nature, potentially leading to the formation of new derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-benzothiazepines, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the rings. The presence of a fluorine atom can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, and their effectiveness can be compared to standard drugs like ciprofloxacin and fluconazole .
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine derivatives have been synthesized for potential anticonvulsant applications. A study describes the preparation of novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines by treating 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione with various aromatic acid hydrazides. These compounds exhibited significant anticonvulsant activity in comparison with the standard drug, diazepam, highlighting their potential as therapeutic agents in seizure management (Narayana et al., 2006).
Antitumor Properties
Another aspect of research on this compound class includes the investigation into its antitumor properties. Specifically, the synthesis of 2-(4-aminophenyl)benzothiazoles, structurally related to 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, has shown highly selective and potent antitumor properties both in vitro and in vivo. Through modifications aimed at overcoming metabolic inactivation, these compounds, particularly amino acid conjugates, have demonstrated efficacy in plasma sufficient to elicit cytocidal activity against various human carcinoma cell lines. This indicates a promising direction for clinical evaluation in cancer therapy (Bradshaw et al., 2002).
Antibacterial and Antifungal Activities
The synthesis of derivatives has also explored their potential antibacterial and antifungal activities. A study synthesized novel 8-substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines, demonstrating good antifungal activity against Candida albicans. This suggests the potential of these compounds for development into new antimicrobial agents, contributing to the fight against drug-resistant strains (Pant et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS/c20-14-7-2-1-6-13(14)19-12-16(17-9-5-11-22-17)21-15-8-3-4-10-18(15)23-19/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGUFOMHTYTWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
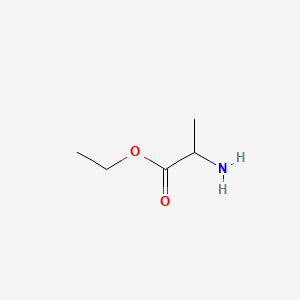
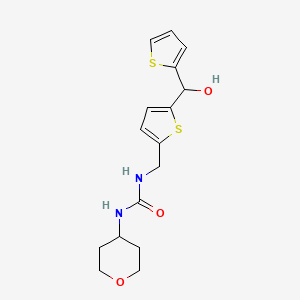
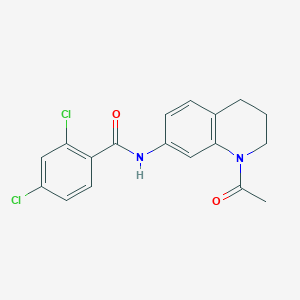
![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)


![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)

![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)
